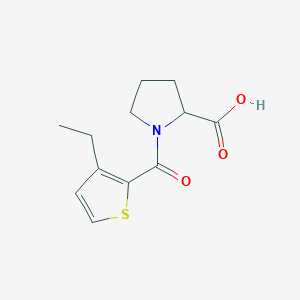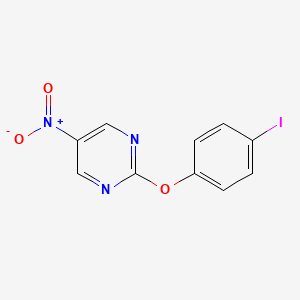![molecular formula C11H13NO4 B7587945 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7587945.png)
3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid, also known as HAPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. HAPA is a non-proteinogenic amino acid that contains a hydroxyl group and an acetyl group attached to the phenyl ring. The compound is synthesized through a series of chemical reactions and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid is a non-proteinogenic amino acid that can be incorporated into peptides and proteins through solid-phase peptide synthesis. The incorporation of 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid can lead to changes in the conformation and stability of the resulting peptide or protein. 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid has also been shown to act as a competitive inhibitor of enzymes that catalyze the hydrolysis of peptides.
Biochemical and Physiological Effects:
3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid has been shown to have a range of biochemical and physiological effects. The compound has been reported to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid has several advantages for use in lab experiments, including its ease of synthesis and incorporation into peptides and proteins. However, the compound has limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid. One area of interest is the development of new methods for the synthesis of 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid and its derivatives. Another area of research is the exploration of the potential therapeutic applications of 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid and its derivatives in the treatment of various diseases. Additionally, further studies are needed to understand the mechanism of action of 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid and its effects on biological systems.
Méthodes De Synthèse
The synthesis of 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid involves the reaction of 3-aminopropanoic acid with 3-hydroxybenzaldehyde in the presence of a catalyst. The resulting product is then acetylated to form 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid. The reaction mechanism involves the formation of an imine intermediate, which is then reduced to form the final product.
Applications De Recherche Scientifique
3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid has been studied for its potential applications in various fields, including drug discovery, peptide synthesis, and bioconjugation. The compound has been used as a building block for the synthesis of peptides and proteins with improved stability and activity. 3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid has also been used as a substrate for enzymes and as a ligand for protein binding studies.
Propriétés
IUPAC Name |
3-[[2-(3-hydroxyphenyl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-9-3-1-2-8(6-9)7-10(14)12-5-4-11(15)16/h1-3,6,13H,4-5,7H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJZMRYUELWMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Hydroxyphenyl)acetyl]amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol](/img/structure/B7587865.png)
![1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)
![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)


![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)
![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)





![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)